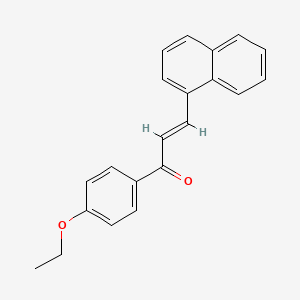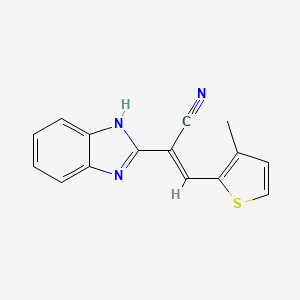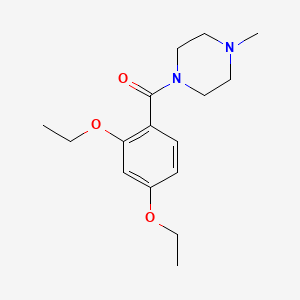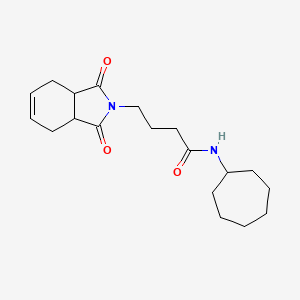methyl]benzenesulfonamide](/img/structure/B5435265.png)
N-[[(4-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O2S and a molar mass of 354.4 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzaldehyde to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N’-(phenylsulfonyl)urea
- N-(4-fluorophenyl)-N’-(phenylsulfonyl)guanidine
- N-(4-fluorophenyl)-N’-(phenylsulfonyl)thiourea
Uniqueness
N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide is unique due to its specific imine and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom in the aromatic ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAKFLHTXDJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5435220.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)
![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5435261.png)

![3-cyclopentyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5435270.png)
